10-(4-ethylbenzenesulfonyl)-N-(1-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
説明
10-(4-ethylbenzenesulfonyl)-N-(1-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,7,9,11-pentaen-7-amine is a structurally complex tricyclic compound featuring a fused heterocyclic core with a sulfur atom (5-thia), four nitrogen atoms, and a 4-ethylbenzenesulfonyl substituent. Its unique combination of a sulfonyl group, aromatic substituents, and a rigid tricyclic framework distinguishes it from simpler azacyclic compounds, warranting detailed comparisons with structurally or functionally related molecules.
特性
IUPAC Name |
10-(4-ethylphenyl)sulfonyl-N-(1-phenylethyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S2/c1-3-16-9-11-18(12-10-16)32(29,30)23-22-25-21(24-15(2)17-7-5-4-6-8-17)20-19(13-14-31-20)28(22)27-26-23/h4-15H,3H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDHGERAXTYWOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC(C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-ethylbenzenesulfonyl)-N-(1-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multiple steps, including the formation of the core tricyclic structure and the introduction of the sulfonyl and phenylethyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring the consistency and quality of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
10-(4-ethylbenzenesulfonyl)-N-(1-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or thiols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
科学的研究の応用
10-(4-ethylbenzenesulfonyl)-N-(1-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of 10-(4-ethylbenzenesulfonyl)-N-(1-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Methodology :
- Tanimoto and Dice coefficients were calculated using MACCS and Morgan fingerprints to quantify structural overlap . The target compound shares >80% similarity with sulfonyl-bearing tricyclics (e.g., the methylbenzenesulfonyl analog ), but lower similarity (~65%) with hexaazatricyclics due to divergent nitrogen content .
- Molecular networking (cosine scores from MS/MS fragmentation) further clusters the compound with sulfonamide-containing tricyclics, emphasizing the role of the ethylbenzenesulfonyl group in defining its chemical space .
Pharmacokinetic and Pharmacodynamic Comparisons
Insights :
- The ethylbenzenesulfonyl group enhances lipophilicity (LogP = 3.8) compared to SAHA, a histone deacetylase inhibitor (LogP = 1.2), suggesting improved membrane permeability but reduced aqueous solubility .
- Substitution of ethyl for methyl in the benzenesulfonyl group marginally increases LogP and plasma protein binding, aligning with trends observed in sulfonamide derivatives .
Computational Modeling and Virtual Screening
Docking Efficiency and Binding Affinity :
- Chemical Space Docking enriched the target compound’s identification by filtering building blocks with unfavorable steric or electronic properties, achieving >90% overlap with top-scoring compounds in fully enumerated libraries .
- ROCK1 Kinase Inhibition : Docking scores (−12.3 kcal/mol) surpassed those of methylbenzenesulfonyl analogs (−11.7 kcal/mol), likely due to enhanced hydrophobic interactions from the ethyl group .
QSAR Models :
- The compound’s polar surface area (PSA = 95 Ų) and hydrogen-bond acceptor count (N = 8) place it within the applicability domain of kinase inhibitor QSAR models, predicting IC₅₀ values of 18 nM for ROCK1 .
Bioactivity Profiling and Target Interactions
Hierarchical Clustering Analysis :
- The compound clusters with sulfonamide-bearing tricyclics in bioactivity profiles, showing strong correlation (Pearson’s r = 0.87) with ROCK1 and CDK2 inhibitors .
- Target Interactions : Molecular dynamics simulations highlight stable binding via (i) π-π stacking with Phe-327 (ROCK1), and (ii) hydrogen bonds with Asp-236, a pattern shared with its methylbenzenesulfonyl analog .
Q & A
Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized to improve yield?
The synthesis involves multi-step routes starting with the construction of the tricyclic core, followed by sulfonylation and amine substitution. Key steps include:
- Core formation : Cyclization under acidic/basic conditions (e.g., H₂SO₄ or NaOH) at 60–80°C to form the thienotriazolopyrimidine scaffold.
- Sulfonylation : Reaction with 4-ethylbenzenesulfonyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions.
- Amine coupling : Use of coupling agents like EDC/HOBt for N-(1-phenylethyl) substitution under nitrogen atmosphere . Optimization : Systematic variation of catalysts (e.g., DMAP), solvent polarity, and temperature, monitored via TLC or HPLC. Example conditions:
| Step | Temperature (°C) | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| Core formation | 70 | H₂SO₄ | EtOH | 65 |
| Sulfonylation | 5 | Pyridine | DCM | 78 |
| Amine coupling | RT | EDC/HOBt | DMF | 82 |
Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?
- NMR (¹H/¹³C) : Assigns proton environments (e.g., sulfonyl group at δ 3.1–3.3 ppm) and confirms aromaticity in the tricyclic core .
- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 482.2) .
- X-ray crystallography : Resolves bond angles and stereochemistry (if crystalline) .
Q. How does pH affect the stability of this compound in aqueous solutions?
Stability studies show:
- Acidic conditions (pH < 3) : Rapid degradation via sulfonyl group hydrolysis.
- Neutral to basic (pH 7–9) : Stable for >48 hours at 25°C. Method : Conduct accelerated stability testing using HPLC to track degradation products (e.g., sulfonic acid derivatives) .
Q. What functional groups drive reactivity, and how are they leveraged in derivatization?
- Sulfonamide : Susceptible to nucleophilic substitution (e.g., with Grignard reagents).
- Thia-triazole ring : Participates in cycloaddition reactions (e.g., Huisgen click chemistry) . Example : Reaction with propargyl alcohol under Cu(I) catalysis forms triazole-linked conjugates for bioactivity screening.
Q. Which databases or computational tools predict physicochemical properties?
- PubChem : Provides logP (~3.2) and topological polar surface area (TPSA: 112 Ų) for solubility assessment.
- ChemAxon : Predicts pKa (sulfonamide: ~1.5; amine: ~8.9) to guide formulation .
Advanced Research Questions
Q. How can DFT calculations guide the design of analogs with enhanced bioactivity?
- Steps :
Optimize geometry using B3LYP/6-31G* basis sets.
Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites.
Dock optimized structures into target proteins (e.g., 5-lipoxygenase) using AutoDock Vina .
- Validation : Compare computed binding energies with experimental IC₅₀ values from enzyme inhibition assays.
Q. How to resolve contradictions in observed vs. predicted metabolic stability?
Case Study : Discrepancy between in silico (high stability) and in vitro microsomal assays (rapid clearance).
- Approach :
Perform metabolite ID via LC-QTOF-MS to identify oxidation sites (e.g., thia-triazole ring).
Synthesize deuterated analogs to block metabolic hotspots .
- Outcome : Improved correlation after introducing electron-withdrawing substituents.
Q. What strategies optimize enantioselective synthesis for chiral centers?
- Catalytic asymmetric synthesis : Use of chiral Pd catalysts (e.g., BINAP ligands) for N-alkylation steps.
- Resolution : Chiral HPLC (Chiralpak AD-H column) to separate enantiomers, followed by circular dichroism (CD) verification .
Q. How to design a structure-activity relationship (SAR) study for anticancer activity?
- Library design : Synthesize 10 analogs with variations in sulfonyl (e.g., -CF₃, -OCH₃) and N-alkyl groups.
- Assays :
| Assay Type | Target | Readout |
|---|---|---|
| MTT | HeLa cells | IC₅₀ (µM) |
| Caspase-3 activation | Apoptosis | Fluorescence intensity |
- Data Analysis : Multivariate regression to correlate substituent electronegativity with cytotoxicity .
Q. Can machine learning models predict novel biological targets for this scaffold?
- Workflow :
Train a Random Forest model on ChEMBL bioactivity data for triazolopyrimidines.
Input molecular descriptors (e.g., MACCS fingerprints, MolLogP).
Validate top predictions (e.g., kinase inhibition) via in vitro kinase profiling .
- Outcome : Prioritize understudied targets (e.g., JAK2) for experimental validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
